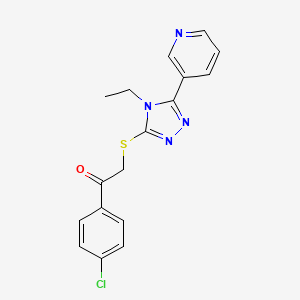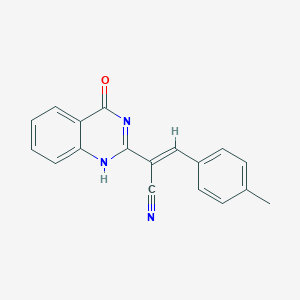
2-(7-methyl-2-oxo-2H-chromen-4-yl)acetic acid
Vue d'ensemble
Description
This compound is a coumarin derivative . It is used to quantitate platelet-activating factor by high-performance liquid chromatography with fluorescent detection . It can also modify FRET peptide substrates for analyzing protease activities .
Synthesis Analysis
The synthesis of this compound involves a mild esterification of the biopolymer with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid via the activation of the carboxylic acid with N,N′-carbonyldiimidazole . Subsequently, modification with the cationic carboxylic acid (3-carboxypropyl)trimethylammonium chloride is carried out .Molecular Structure Analysis
The crystal structure of this compound features O3—H3···O1, and C7—H7A···O4 interactions to form (001) sheets .Chemical Reactions Analysis
The light-triggered photodimerization of the chromene moieties of the photoactive polyelectrolytes was studied by means of UV–Vis spectroscopy in the dissolved state . This photochemistry observed may be used to control the properties of the new polysaccharide derivatives and are thus of interest in the design of smart materials .Physical And Chemical Properties Analysis
The compound has been characterized by mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy .Applications De Recherche Scientifique
Synthesis of Thiazolidin-4-ones : A study by Čačić et al. (2009) involved the synthesis of thiazolidin-4-ones based on (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid. This research contributes to the field of organic chemistry and drug design, particularly in developing compounds with potential antibacterial activity against both Gram-positive and Gram-negative bacteria (Čačić et al., 2009).
Antimicrobial Activity : Čačić et al. (2006) synthesized various derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, exploring their antimicrobial activity. This research is significant in the development of new antimicrobial agents (Čačić et al., 2006).
Development of Novel Triazole Derivatives : Mottaghinejad and Alibakhshi (2018) focused on synthesizing novel triazole derivatives based on 4-methyl-2-oxo-2H-chromen-7-yl-oxyacetic acid, highlighting the compound's role in creating biologically active molecules (Mottaghinejad & Alibakhshi, 2018).
Photoactive Cellulose Derivatives : Wondraczek et al. (2012) synthesized water-soluble photoactive cellulose derivatives using 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid. Their work contributes to the field of smart materials and photochemistry (Wondraczek et al., 2012).
Synthesis of Aromatic Carbamates : Velikorodov et al. (2014) conducted research on synthesizing aromatic carbamates derivatives with a chromen-2-one fragment, contributing to organic synthesis and potential pharmaceutical applications (Velikorodov et al., 2014).
Antineoplastic Activity : Gašparová et al. (2013) explored the synthesis, reactions, and antineoplastic activity of 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromene derivatives. This research is significant in the search for new antitumor agents (Gašparová et al., 2013).
Mécanisme D'action
Target of Action
It is known that this compound is a coumarin derivative , and coumarin derivatives have been reported to exert notably antimicrobial as well as antifungal and tuberculostatic activity.
Mode of Action
Coumarin derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Coumarin derivatives are known to interact with various biochemical pathways, leading to a wide range of biological effects .
Result of Action
Coumarin derivatives are known to exert a wide range of biological effects, including antimicrobial, antifungal, and tuberculostatic activities .
Propriétés
IUPAC Name |
2-(7-methyl-2-oxochromen-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-7-2-3-9-8(5-11(13)14)6-12(15)16-10(9)4-7/h2-4,6H,5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQLZKYCWITDPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30964989 | |
| Record name | (7-Methyl-2-oxo-2H-1-benzopyran-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30964989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50764-81-3 | |
| Record name | (7-Methyl-2-oxo-2H-1-benzopyran-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30964989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(5Z)-5-(4-butoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B7727259.png)
![6-[(5Z)-5-{4-[(4-chlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B7727264.png)
![[(5Z)-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl](phenyl)acetic acid](/img/structure/B7727290.png)
![[(5Z)-5-{4-[(4-chlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl](phenyl)acetic acid](/img/structure/B7727292.png)
![2-[(5Z)-5-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid](/img/structure/B7727297.png)
![2-[(5Z)-5-[[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid](/img/structure/B7727311.png)
![[(5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl](phenyl)acetic acid](/img/structure/B7727313.png)
![((5E)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)(phenyl)acetic acid](/img/structure/B7727315.png)
![[(5E)-5-{[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl](phenyl)acetic acid](/img/structure/B7727318.png)
![[10-(3,4-dimethoxyphenyl)-2,6,8-trioxo-3,4a,5,5a,6,8,8a,9,9a,10-decahydro-5,9-methano[1,3]thiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(2H)-yl]acetic acid](/img/structure/B7727326.png)



